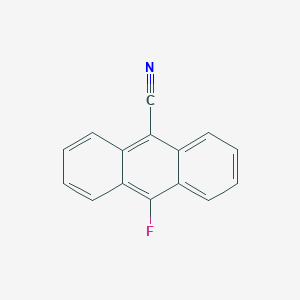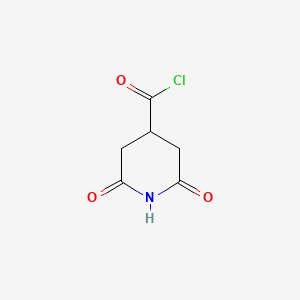![molecular formula C29H28O8 B14674288 Bis[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)] nonanedioate CAS No. 41145-12-4](/img/structure/B14674288.png)
Bis[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)] nonanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)] nonanedioate is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable oxygen-containing heterocycles widely found in nature and have been employed as herbal medicines since early ages . This compound is known for its potential biological and pharmaceutical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)] nonanedioate typically involves the reaction of 7-hydroxy-4-methylcoumarin with nonanedioyl dichloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at ambient temperature with stirring for a specific duration . The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The purification steps are also scaled up using industrial chromatography systems or crystallization techniques to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)] nonanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted esters or amides.
Applications De Recherche Scientifique
Bis[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)] nonanedioate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its anti-inflammatory and antioxidant properties.
Industry: Employed in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of Bis[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)] nonanedioate involves its interaction with various molecular targets and pathways. The compound exerts its effects by:
Inhibiting enzymes: Such as DNA gyrase, which is crucial for bacterial replication.
Modulating signaling pathways: Involved in inflammation and oxidative stress.
Inducing apoptosis: In cancer cells by activating specific apoptotic pathways.
Comparaison Avec Des Composés Similaires
Bis[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)] nonanedioate can be compared with other coumarin derivatives such as:
7-amino-4-methylcoumarin: Known for its antimicrobial properties.
4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: Used in the synthesis of various organic compounds.
Baicalin: A coumarin derivative with anti-inflammatory and antioxidant activities.
The uniqueness of this compound lies in its specific ester linkage to nonanedioate, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
41145-12-4 |
|---|---|
Formule moléculaire |
C29H28O8 |
Poids moléculaire |
504.5 g/mol |
Nom IUPAC |
bis(4-methyl-2-oxochromen-7-yl) nonanedioate |
InChI |
InChI=1S/C29H28O8/c1-18-14-28(32)36-24-16-20(10-12-22(18)24)34-26(30)8-6-4-3-5-7-9-27(31)35-21-11-13-23-19(2)15-29(33)37-25(23)17-21/h10-17H,3-9H2,1-2H3 |
Clé InChI |
BFXMPXMUWJKFPE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)CCCCCCCC(=O)OC3=CC4=C(C=C3)C(=CC(=O)O4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


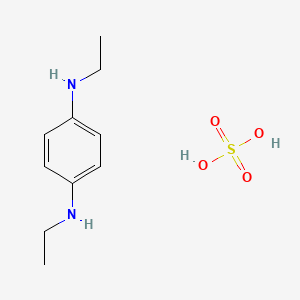

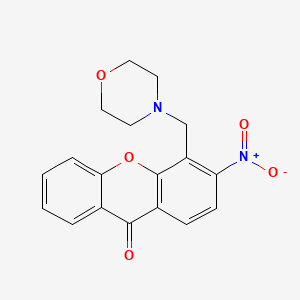
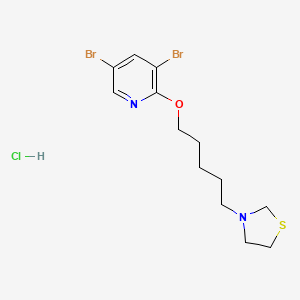
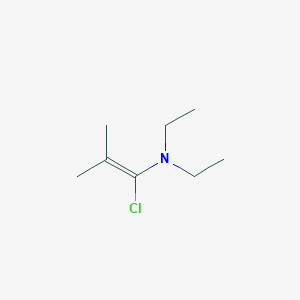


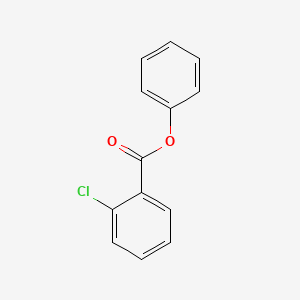
![1-{[Dibutyl(methyl)silyl]methyl}piperidine](/img/structure/B14674258.png)
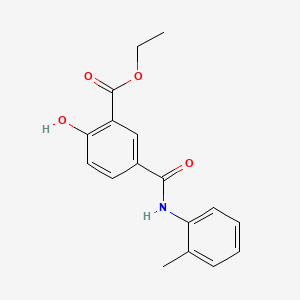
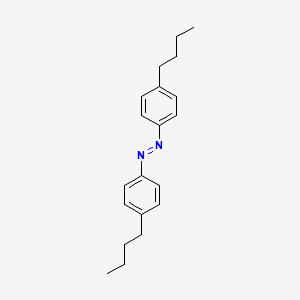
![1-Iodo-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14674277.png)
